Methyl methylphenylphosphinate

Overview

Description

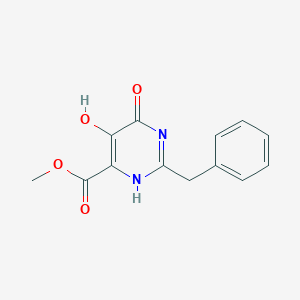

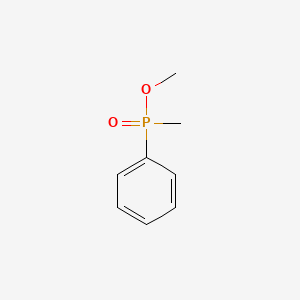

Methyl methylphenylphosphinate is a chemical compound with the molecular formula C8H11O2P . It has a molecular weight of 170.15 g/mol . The IUPAC name for this compound is [methoxy (methyl)phosphoryl]benzene .

Synthesis Analysis

Methyl methylphenylphosphinate complexes with 3d metal perchlorates were synthesized by interaction of L and metal salt solutions in triethyl orthoformate . Another synthesis method involves the acid-catalyzed methanolysis of methylphenylphosphinic amides .Molecular Structure Analysis

The molecular structure of Methyl methylphenylphosphinate is represented by the SMILES notation: COP©(=O)C1=CC=CC=C1 . This compound belongs to the class of organopnictogen compounds .Chemical Reactions Analysis

Methyl methylphenylphosphinate is involved in acid-catalyzed methanolysis reactions. The stereochemistry of these reactions depends on the nucleophilicity of the departing amine and the acidity of the reaction medium .Physical And Chemical Properties Analysis

Methyl methylphenylphosphinate has a boiling point of 148-149°C at 17mm pressure . The density of this compound is 1.1575 g/cm3 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .Scientific Research Applications

Photopolymerization in Biomaterials

Methyl methylphenylphosphinate, as part of the acylphosphine oxide photoinitiator family, shows promising applications in the field of biomaterials, particularly in photopolymerization processes. The compound demonstrates compatibility with cell encapsulation techniques due to its absorption spectrum, which aligns well with wavelengths considered safe for living cells. This property facilitates rapid polymerization of biomaterials, such as in the case of diacrylated poly(ethylene glycol) (PEGDA) monomers, forming hydrogels while ensuring high cell viability, making it a valuable component in creating biomimetic materials and scaffolds for tissue engineering (Fairbanks et al., 2009).

Corrosion Inhibition

Methyl methylphenylphosphinate derivatives, particularly in the form of α-aminophosphonic acids, have been explored for their corrosion inhibition properties. These compounds have demonstrated effectiveness in inhibiting the corrosion of metals like mild steel in acidic solutions. This property is particularly valuable in industrial settings, where corrosion of metals can lead to significant material and economic losses. The ability of these compounds to form protective layers on metal surfaces and their adsorption behavior, which follows the Langmuir isotherm, make them potent corrosion inhibitors (Djenane et al., 2019).

Solubility and Material Compatibility

Studies have been conducted to determine the solubility of various phosphinic acids, including methylphenylphosphinic acid, in different solvents. This research is fundamental for understanding the material compatibility and potential applications of these compounds in various industrial processes, such as in the formulation of specialty chemicals, pharmaceuticals, or advanced materials. The solubility data, coupled with thermodynamic modeling, provide insights into the interaction of these compounds with different solvents, which is crucial for process design and optimization (Tian et al., 2011).

Detection of Pesticides in Fruits

Methyl methylphenylphosphinate-based compounds have also found application in food safety, specifically in the detection of pesticide residues on fruits. Surface-enhanced Raman spectroscopy (SERS), coupled with gold nanostructures, has been used to detect pesticides extracted from fruit surfaces. This method, which can detect pesticides at parts per million levels, offers a rapid, sensitive, and reliable approach for ensuring food safety. The effectiveness of this technique in detecting various types of pesticides, along with its potential to meet international residue limit standards, makes it a valuable tool in addressing growing consumer concerns about pesticide contamination in fruits (Liu et al., 2013).

Safety and Hazards

Methyl methylphenylphosphinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name |

[methoxy(methyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c1-10-11(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAAKNLNWIHGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34647-06-8 | |

| Record name | NSC286689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride](/img/structure/B7818990.png)